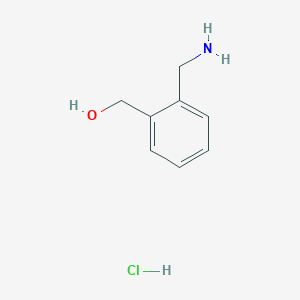

(2-(Aminomethyl)phenyl)methanol hydrochloride

Descripción general

Descripción

(2-(Aminomethyl)phenyl)methanol hydrochloride: is an organic compound with the molecular formula C8H12ClNO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with an aminomethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)phenyl)methanol hydrochloride typically involves the reaction of benzyl chloride with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced onto the benzyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2-(Aminomethyl)phenyl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of benzylamine.

Substitution: Formation of benzyl halides.

Aplicaciones Científicas De Investigación

Chemistry: (2-(Aminomethyl)phenyl)methanol hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development. It is explored for its pharmacological properties, including its ability to interact with specific receptors or enzymes in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It is also employed in the manufacture of dyes and pigments.

Mecanismo De Acción

The mechanism of action of (2-(Aminomethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparación Con Compuestos Similares

- (3-(Aminomethyl)phenyl)methanol hydrochloride

- (4-(Aminomethyl)phenyl)methanol hydrochloride

- Phenylmethanol

Comparison: (2-(Aminomethyl)phenyl)methanol hydrochloride is unique due to the position of the aminomethyl group on the benzyl ring. This positional isomerism can lead to differences in reactivity and interaction with biological targets. For example, the ortho position (2-position) can result in steric hindrance, affecting the compound’s binding affinity and selectivity compared to its meta (3-position) and para (4-position) counterparts.

Actividad Biológica

Overview

(2-(Aminomethyl)phenyl)methanol hydrochloride, with the chemical formula CHClNO, is an organic compound that has garnered attention in biological research due to its potential interactions with various enzymes and metabolic pathways. This compound is a derivative of phenylmethanol, characterized by the presence of an aminomethyl group at the ortho position of the phenyl ring. Its unique structural properties make it a valuable candidate for pharmacological studies and applications in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can engage in hydrogen bonding and ionic interactions with active sites on these target molecules. This interaction can modulate the activity of enzymes, potentially leading to significant changes in biochemical pathways.

Applications in Biological Research

- Enzyme Interactions : The compound is utilized to study enzyme interactions, serving as both a substrate and an inhibitor in various enzymatic reactions. This dual role allows researchers to explore metabolic pathways and enzyme kinetics effectively.

- Pharmacological Properties : Investigations into the pharmacological properties of this compound have revealed its potential applications in drug development. It has been explored for its ability to interact with specific receptors or enzymes, which may lead to therapeutic effects.

- Cancer Research : Recent studies have indicated that compounds similar to this compound exhibit antiproliferative activities against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cells. The IC values for these compounds ranged from 0.33 to 7.10 μM, highlighting their potential as anticancer agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other positional isomers, such as (3-(Aminomethyl)phenyl)methanol hydrochloride and (4-(Aminomethyl)phenyl)methanol hydrochloride. The ortho positioning of the aminomethyl group in this compound may result in distinct steric hindrances affecting binding affinity and selectivity compared to its meta and para counterparts.

| Compound | Position | Notable Activity |

|---|---|---|

| This compound | Ortho | Modulates enzyme activity; potential anticancer agent |

| (3-(Aminomethyl)phenyl)methanol hydrochloride | Meta | Varies in reactivity; less steric hindrance |

| (4-(Aminomethyl)phenyl)methanol hydrochloride | Para | Similar properties; distinct binding characteristics |

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of aminomethyl compounds could inhibit human adenosine kinase (hAdK), which is crucial for regulating adenosine levels in various disease states. The inhibition was significant at varying concentrations, establishing a foundation for further exploration into therapeutic applications for conditions like seizures .

- Antiproliferative Activity : A series of experiments assessed the antiproliferative effects of related compounds on multiple cancer cell lines. Results indicated that certain derivatives displayed promising activity, suggesting that modifications to the aminomethyl structure could enhance efficacy against cancer cells .

Propiedades

IUPAC Name |

[2-(aminomethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJCDPZZYDVZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500674 | |

| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4152-84-5 | |

| Record name | Benzenemethanol, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4152-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.